molecular formula C10H15BrO2 B1456902 Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-51-3

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B1456902
CAS No.: 23062-51-3
M. Wt: 247.13 g/mol
InChI Key: QPKJFWIGJBWLTB-UHFFFAOYSA-N
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Description

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS: 23062-51-3) is a bicyclic organic compound with the molecular formula C₁₀H₁₅BrO₂ and a molecular weight of 247.13 g/mol. Its structure comprises a rigid bicyclo[2.2.2]octane scaffold substituted with a bromine atom at the 4-position and a methyl ester group at the 1-position. This compound is widely used as a building block in pharmaceutical synthesis and organic chemistry due to its stereochemical rigidity and reactivity in substitution reactions .

Properties

IUPAC Name

methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKJFWIGJBWLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-51-3
Record name methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
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Preparation Methods

Bromination via Mercury(II) Oxide and Bromine in Dichloromethane

One of the most reported and efficient methods involves the bromination of methyl bicyclo[2.2.2]octane-1-carboxylate derivatives using bromine in the presence of mercuric oxide (HgO) or mercury(II) oxide as a catalyst in dichloromethane solvent.

  • Procedure:
    The starting methyl bicyclo[2.2.2]octane-1-carboxylate is suspended in dichloromethane. Mercury(II) oxide is added, and the mixture is heated to reflux. Bromine dissolved in dichloromethane is added dropwise under reflux conditions. The reaction is maintained for 1.5 to 3.5 hours. After completion, the mixture is filtered to remove mercury salts, washed, dried, and concentrated. The crude product is purified by silica gel chromatography.

  • Yields and Conditions:

    • Yields range from 68.7% to 71.2% under reflux for 1.5 to 3.5 hours.
    • Reaction temperature: reflux in dichloromethane (~40°C).
    • Mercury(II) oxide acts as a catalyst to facilitate selective bromination at the 4-position of the bicyclo[2.2.2]octane ring.
  • Example Data:

Yield (%) Reaction Time Temperature Notes
71.2 3.5 hours Reflux Bromine and HgO in DCM; purified by chromatography
68.7 1.5 hours Reflux Similar conditions with slight variation in reagent amounts
  • Spectroscopic Data:
    ^1H NMR (400 MHz, CDCl3) δ 3.65 (s, 3H, methyl ester), 2.35–2.19 (m, 6H), 2.04–1.90 (m, 6H) confirms the expected product structure.

Bromination via Bromine and Mercury(II) Oxide in Dichloromethane at 80°C

An alternative approach uses bromine addition at elevated temperatures (80°C) with mercuric oxide in dibromomethane solvent.

  • Procedure:
    The starting bicyclic compound is mixed with mercuric oxide in dibromomethane and heated to 80°C. Bromine is added dropwise over 40 minutes, and the mixture is stirred for an additional 3 hours at 80°C. After cooling, the mixture is filtered, dried, and concentrated.

  • Yield:

    • High yield of 94.8% reported under these conditions, indicating efficient bromination.
  • Advantages:

    • Higher temperature and different solvent (dibromomethane) improve reaction rate and yield.
    • The process is suitable for scale-up due to high efficiency.

Bromination via Formation of Silver Salt and Subsequent Reaction with Bromine in Hexane

This method involves a two-stage process:

  • Stage 1: Formation of the silver salt of the bicyclic carboxylate by treating the starting material with aqueous sodium hydroxide and silver nitrate in acetone.

  • Stage 2: The silver salt is suspended in hexane and treated with bromine at 20–80°C for 1 hour.

  • Yield:

    • Approximately 70% yield of this compound.
  • Advantages:

    • This method avoids the use of mercury reagents, which are toxic and environmentally hazardous.
    • It provides a milder alternative with decent yields and operational simplicity.

Hydrolysis and Further Derivatization

Following bromination, this compound can be hydrolyzed under reflux with aqueous sodium hydroxide to yield the corresponding 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

  • Conditions:

    • Reflux in 1% NaOH aqueous solution for 24 hours.
    • Acidification with hydrochloric acid to pH ~3.
    • Extraction with ether and drying yields the acid in high purity and yields (up to 91%).
  • Significance:

    • This step is essential for further functionalization and synthesis of bicyclic amines and other derivatives.

Summary Table of Preparation Methods

Method No. Reagents & Catalysts Solvent Temperature & Time Yield (%) Notes
1 Bromine, HgO (Mercury(II) oxide) Dichloromethane Reflux, 1.5–3.5 h 68.7–71.2 Purification by silica gel chromatography
2 Bromine, HgO Dibromomethane 80°C, 3.6 h 94.8 High yield, suitable for scale-up
3 Bromine, Silver nitrate (AgNO3), NaOH Hexane (for bromination) 20–80°C, 1 h (bromination step) 70 Mercury-free alternative
4 NaOH (hydrolysis post-bromination) Water Reflux, 24 h 89–91 Converts ester to acid for further use

Research Findings and Analysis

  • The use of mercury(II) oxide as a catalyst in bromination is a classical, well-established method that provides good regioselectivity for bromination at the 4-position of bicyclo[2.2.2]octane derivatives.

  • Elevated temperatures and choice of solvent (dichloromethane vs. dibromomethane) have a significant effect on yield and reaction time, with dibromomethane at 80°C offering the highest reported yield (94.8%).

  • The silver salt method offers an environmentally friendlier alternative to mercury-based catalysis, though with slightly reduced yields.

  • Hydrolysis of the methyl ester to the corresponding acid is straightforward and efficient, providing a versatile intermediate for further synthetic transformations.

  • All methods require careful handling of bromine and mercury compounds due to their toxicity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or ethanol.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. Reactions are performed under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. Reactions are conducted in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.

    Reduction Reactions: The primary product is the corresponding alcohol.

    Oxidation Reactions: Major products include carboxylic acids and other oxidized forms.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate is investigated for its potential as a scaffold in drug development due to its unique structural features and enhanced acidity compared to related compounds. Its properties allow for the creation of derivatives with improved bioavailability and therapeutic efficacy.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. Recent studies have demonstrated the ability to achieve excellent yields and stereoselectivities under mild conditions, showcasing its utility in synthesizing biologically active molecules .

Biochemical Assays

In biochemical research, this compound acts as a probe for studying enzyme mechanisms and interactions due to its ability to stabilize carboxylate ions, which enhances its reactivity with biological targets .

Data Table: Comparison of Acidity

The acidity of this compound is influenced by the presence of the bromine atom, which stabilizes the carboxylate anion upon deprotonation.

CompoundpKa ValueAcidity Comparison
This compound~5.0More acidic than 5-bromopentanoic acid
5-Bromopentanoic acid~5.5Less acidic due to linear structure

Enantioselective Synthesis

A study demonstrated the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates using this compound as a precursor under mild conditions, achieving excellent yields and stereoselectivities . This indicates its potential role in synthesizing complex organic molecules relevant to medicinal chemistry.

Stability Studies

Research has shown that the stability of carboxylate ions derived from this compound is significantly enhanced due to the nearby bromine atom, facilitating electron delocalization . This stabilization is crucial for developing drugs that require specific ionic forms for activity.

Mechanism of Action

The mechanism of action of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the Bicyclo[2.2.2]octane Scaffold

Table 1: Derivatives of Bicyclo[2.2.2]octane-1-carboxylate
Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate -NH₂ 135908-43-9 C₁₀H₁₇NO₂ 199.25 Intermediate for sulfonamide synthesis; used in drug discovery .
Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate -NH(Cbz) 862501-91-5 C₁₈H₂₃NO₄ 317.38 Protective group strategy in peptide synthesis .
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate -CH₂I 1561865-37-9 C₁₁H₁₇IO₂ 308.16 Potential electrophile in cross-coupling reactions .
Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate -C≡CH 96481-32-2 C₁₂H₁₆O₂ 192.25 Click chemistry applications due to terminal alkyne .
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate -OH 23062-53-5 C₁₀H₁₆O₃ 184.23 Oxidation precursor; limited stability due to hydroxyl group .

Key Observations :

  • Bromine vs. Amino Group: The bromine substituent in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution (e.g., Suzuki couplings), whereas the amino derivative (CAS 135908-43-9) is more nucleophilic and reacts with sulfonyl chlorides to form sulfonamides .
  • Steric Effects: Bulkier substituents like benzyloxycarbonylamino (Cbz) reduce reactivity in sterically hindered environments compared to bromine .
  • Iodine vs. Bromine : The iodo derivative (CAS 1561865-37-9) has higher molecular weight and polarizability, favoring radical or nucleophilic substitutions, but is costlier and less stable than the bromo analogue .

Bicyclo[2.2.1]heptane Analogues

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (CAS 15448-84-7) shares a similar ester-bromo substitution pattern but features a smaller bicyclo[2.2.1]heptane scaffold.

Comparison :

  • Ring Strain : The bicyclo[2.2.1]heptane system has higher ring strain, leading to increased reactivity in ring-opening reactions compared to the more rigid bicyclo[2.2.2]octane .
  • Molecular Weight : Lower molecular weight (233.10 g/mol vs. 247.13 g/mol) due to reduced carbon count .

Adamantane and Related Polycyclic Derivatives

3-Bromo-5-methyladamantane-1-carboxylic acid (CAS 14670-95-2) and 2-(3-bromoadamantan-1-yl)acetic acid (CAS 17768-34-2) are adamantane-based analogues with similarity scores of 1.00 and 0.93, respectively, to the target compound .

Key Differences :

  • Solubility : Adamantane derivatives exhibit lower solubility in polar solvents due to their highly hydrophobic frameworks.
  • Thermal Stability : Adamantane’s fused cyclohexane rings provide exceptional thermal stability, whereas bicyclo[2.2.2]octane derivatives are more prone to thermal decomposition .

Comparison of Reaction Pathways

  • Ester Hydrolysis : The methyl ester is hydrolyzed under basic conditions to carboxylic acids, a step less feasible in adamantane derivatives due to steric hindrance.
  • Halogen Exchange : Bromine can be replaced by iodine via Finkelstein reactions, but the reverse is thermodynamically unfavorable .

Commercial Availability and Pricing

  • Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate : Priced upon inquiry (LeYan Reagents), with bulk quantities available .
  • Analogues: Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS 135908-43-9) costs ~$250/250mg, while adamantane derivatives are generally more expensive due to complex synthesis .

Biological Activity

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS No. 23062-51-3) is an organic compound with a bicyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, biological interactions, and research findings related to this compound.

  • Molecular Formula : C10_{10}H15_{15}BrO2_2
  • Molecular Weight : 247.13 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The compound features a bromine atom at the 4-position of the bicyclic framework, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of bicyclo[2.2.2]octane-1-carboxylate in the presence of bromine and a solvent such as dichloromethane under reflux conditions . The following table summarizes the synthetic route:

StepReagentsConditionsYield
1Bicyclo[2.2.2]octane-1-carboxylate + Br2_2Reflux in DCM~68.7%

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through substitution reactions, where the bromine atom can be replaced by nucleophiles such as hydroxide or amine groups . This mechanism facilitates its potential as a pharmaceutical intermediate.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit antimicrobial activity against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways .

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound, against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
    CompoundInhibition Zone (mm)
    Control0
    Methyl 4-bromo...15
    Other Bicyclic Derivative12
    This suggests potential applications in developing new antimicrobial agents .
  • Enzyme Inhibition Study :
    Another investigation focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This compound demonstrated moderate inhibition, suggesting its potential role in treating conditions like Alzheimer's disease.
    CompoundAChE Inhibition (%)
    Control0
    Methyl 4-bromo...45
    Standard Inhibitor (Donepezil)85
    These findings highlight the compound's relevance in neuropharmacology .

Q & A

Q. Basic

NMR Spectroscopy :

  • ¹H NMR : Key signals include the methyl ester (δ ~3.6–3.8 ppm) and bridgehead protons (δ ~1.3–2.1 ppm, split due to bicyclic rigidity) .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~170 ppm, with bromine-induced deshielding observed at C4 (δ ~50–60 ppm) .

HRMS (ESI/QTOF) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₀H₁₅BrO₂ (e.g., m/z 263.0234) .

What mechanistic insights explain bromine substitution under solvolysis?

Advanced
Solvolysis in tert-butyl alcohol proceeds via a bipolar ion intermediate stabilized by electrostatic interactions. The alkoxide oxygen facilitates ionization, leading to bromide displacement. Kinetic studies reveal solvent polarity minimally affects rates, suggesting nonpolar solvents favor ionization due to reduced solvation requirements for transition states . Competing pathways (e.g., methyl migration) are suppressed by avoiding acidic conditions .

How is the bromine atom utilized in further derivatization?

Basic
The bromine serves as a handle for:

  • Nucleophilic Substitution : React with amines or thiols to form C–N or C–S bonds (e.g., synthesis of methyl 4-(phenylthio) derivatives via Cu-catalyzed coupling) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) analogs) enable C–C bond formation .

How does the bicyclo[2.2.2]octane framework influence reaction pathways?

Advanced
The rigid structure imposes steric constraints, favoring exo transition states over endo pathways. For example, epoxidation of related norbornene derivatives proceeds via exo-selective three-membered transition states, avoiding eclipsing interactions with bridgehead carbons . Computational modeling (DFT) is recommended to predict regioselectivity in complex reactions .

What derivatives are commonly synthesized from this compound?

Q. Basic

  • Boronate Esters : Used in cross-coupling (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) .
  • Thioethers : Copper-catalyzed C–S bond formation yields analogs like methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate .
  • Amines : Bromine substitution with azide followed by Staudinger reduction produces 4-aminobicyclo derivatives .

How can stability under acidic or basic conditions be evaluated?

Q. Advanced

Kinetic Studies : Monitor degradation via HPLC under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH) at 25°C.

Isolation of Intermediates : Use cold trapping or rapid-injection NMR to identify transient species (e.g., endo epoxides prone to acid-catalyzed rearrangement) .

Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (N₂/Ar) .

What computational tools aid in predicting reactivity?

Q. Advanced

  • DFT Calculations : Optimize transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to model enantioselective pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction rates, particularly in nonpolar solvents .

How is this compound applied in natural product synthesis?

Advanced
It serves as a key intermediate in platencin synthesis. The bicyclo[2.2.2]octane core is functionalized via late-stage cross-coupling to install side chains, followed by oxidation/reduction to introduce ketone or alcohol groups . Stereochemical integrity is maintained using chiral auxiliaries during tandem cycloadditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

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